An In-Depth Technical Guide to the Chemical Properties of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine
An In-Depth Technical Guide to the Chemical Properties of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of the novel compound 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine . As a substituted benzylamine derivative, this molecule holds potential as a valuable building block in medicinal chemistry and drug discovery, particularly in the development of new therapeutic agents. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies for professionals engaged in chemical research and development.
Introduction and Significance
1-(4-bromo-2-fluorophenyl)-N-methylmethanamine is a secondary amine featuring a benzene ring substituted with both a bromine and a fluorine atom. This unique combination of functional groups makes it an intriguing candidate for further chemical exploration. The presence of the halogen atoms provides handles for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. Furthermore, the fluorine atom can modulate the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. The N-methylmethanamine moiety is a common feature in many biologically active compounds, contributing to their pharmacological profiles.
Given the limited availability of public data on this specific compound, this guide will provide a robust, scientifically-grounded framework for its synthesis and characterization based on established chemical principles and data from analogous structures.
Proposed Synthesis: Reductive Amination
The most logical and efficient synthetic route to 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine is through the reductive amination of 4-bromo-2-fluorobenzaldehyde with methylamine.[1][2] This widely used method involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2]
Synthesis Workflow
Caption: Proposed synthesis workflow for 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine.
Experimental Protocol
Materials:
-
4-bromo-2-fluorobenzaldehyde
-
Methylamine (40% in water or 2M in THF)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in methanol. To this solution, add methylamine (1.2 eq) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: After the formation of the imine is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The addition of NaBH₄ will reduce the imine to the desired secondary amine.[1][2]
-
Quenching and Work-up: Once the reduction is complete (as monitored by TLC), slowly add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane to extract the product.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[3]
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a suitable solvent for both the aldehyde and the amine, and it is compatible with sodium borohydride.
-
Excess Methylamine: A slight excess of methylamine is used to drive the imine formation equilibrium towards the product.
-
Sodium Borohydride as Reducing Agent: NaBH₄ is a mild and selective reducing agent that efficiently reduces imines without affecting the aromatic ring or the halogen substituents.[1][2][4]
-
Aqueous Work-up: The washing steps with NaHCO₃ and brine are essential to remove any acidic impurities and residual water-soluble byproducts.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine.
| Property | Value | Source |
| CAS Number | 887139-06-2 | BLDpharm[2] |
| Molecular Formula | C₈H₉BrFN | BLDpharm[2] |
| Molecular Weight | 218.07 g/mol | BLDpharm[2] |
| Appearance | Predicted: Colorless to pale yellow liquid | Based on N-methylbenzylamine[5][6] |
| Boiling Point | Predicted: >200 °C | Based on similar structures |
| Solubility | Predicted: Soluble in common organic solvents (DCM, EtOAc, MeOH) | Chemical principles |
| Storage | 2-8°C, inert atmosphere, keep in dark place | BLDpharm[2] |
Analytical and Spectroscopic Characterization
The following are the expected analytical and spectroscopic data for 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine, based on its structure and data from analogous compounds such as N-methylbenzylamine.[5][7]
Caption: Chemical structure of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine.
| Technique | Expected Data |
| ¹H NMR | * Aromatic Protons (Ar-H): 3H, multiplet, ~7.0-7.5 ppm. The fluorine and bromine substituents will influence the chemical shifts and coupling patterns. |
-
Benzylic Protons (-CH₂-N): 2H, singlet or doublet (if coupled to N-H), ~3.7 ppm.[5]
-
N-Methyl Protons (-N-CH₃): 3H, singlet, ~2.4 ppm.[5]
-
Amine Proton (-NH-): 1H, broad singlet, variable chemical shift (~1.5-2.5 ppm).[8] | | ¹³C NMR | * Aromatic Carbons: ~115-160 ppm. The carbon attached to fluorine will show a large ¹JC-F coupling.
-
Benzylic Carbon (-CH₂-N): ~50-56 ppm.[5]
-
N-Methyl Carbon (-N-CH₃): ~30-36 ppm.[5] | | FTIR | * N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹, characteristic of a secondary amine.[9][10]
-
C-H Stretch (Aromatic): ~3000-3100 cm⁻¹.
-
C-H Stretch (Aliphatic): ~2800-3000 cm⁻¹.
-
C=C Stretch (Aromatic): ~1450-1600 cm⁻¹.
-
C-N Stretch: ~1020-1250 cm⁻¹.[9]
-
C-F Stretch: ~1000-1350 cm⁻¹.
-
C-Br Stretch: ~500-600 cm⁻¹. | | Mass Spec. | * Molecular Ion (M⁺): Expected at m/z 217 and 219 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.[11][12]
-
Major Fragments: Fragmentation will likely involve the loss of the methyl group (M-15) and the benzylic cleavage to form the bromofluorotropylium ion. |
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine. Aromatic amines, in general, should be handled with care as they can be toxic.[13]
-
GHS Hazard Statements: Based on similar compounds, it is expected to be harmful if swallowed, in contact with skin, and if inhaled. It may also cause skin and eye irritation.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[2]
Conclusion
1-(4-bromo-2-fluorophenyl)-N-methylmethanamine is a compound with significant potential for applications in medicinal chemistry and materials science. This guide provides a comprehensive, albeit predictive, overview of its synthesis, physicochemical properties, and analytical characteristics. The detailed protocols and expected data serve as a valuable starting point for researchers looking to synthesize and utilize this novel molecule. As with any new compound, experimental verification of the data presented here is crucial for its successful application in research and development.
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